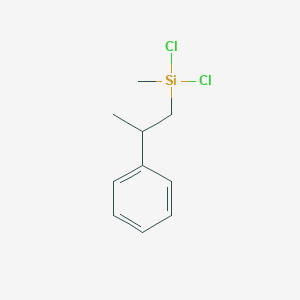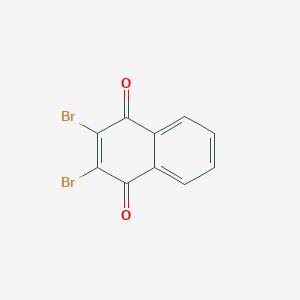
2,3-ジブロモ-1,4-ナフトキノン
概要
説明
Synthesis Analysis
The synthesis of analogs from 2,3-dibromo-1,4-naphthoquinone involves several steps, including bromination and cross-coupling reactions. Salunke-Gawali et al. (2014) synthesized homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone, starting from 2,3-dibromo-1,4-naphthoquinone, and proposed a reaction mechanism for their formation (Salunke-Gawali et al., 2014). This synthesis showcases the versatility of 2,3-dibromo-1,4-naphthoquinone as a precursor in organic synthesis.
Molecular Structure Analysis
The molecular structure of derivatives synthesized from 2,3-dibromo-1,4-naphthoquinone has been studied using X-ray diffraction, revealing intricate details about their crystalline form. The molecular structures of certain derivatives illustrate the impact of intramolecular hydrogen bonding and π–π stacking interactions on their stability and arrangement (Salunke-Gawali et al., 2014).
Chemical Reactions and Properties
2,3-Dibromo-1,4-naphthoquinone undergoes various chemical reactions, including palladium-catalyzed cross-coupling reactions, to yield a wide array of derivatives with potential biological activity. da Silva et al. (2013) synthesized 2,3-diyne-1,4-naphthoquinone derivatives via the Sonogashira cross-coupling reaction, demonstrating the compound's utility in producing molecules with potential cytotoxic activity (da Silva et al., 2013).
Physical Properties Analysis
The physical properties of 2,3-dibromo-1,4-naphthoquinone and its derivatives, such as solubility, melting point, and coloration, are influenced by their molecular structure. The UV–Vis spectra of certain analogs exhibit broad charge transfer bands, indicating their potential application in dyeing and coloration processes (Salunke-Gawali et al., 2014).
Chemical Properties Analysis
The reactivity of 2,3-dibromo-1,4-naphthoquinone with various nucleophiles and its ability to undergo nucleophilic substitution reactions highlight its chemical versatility. This reactivity forms the basis for synthesizing a wide array of compounds, including those with potential antimicrobial and antifungal properties, as demonstrated in studies evaluating the biological activity of naphthoquinone derivatives (Verma & Singh, 2015).
科学的研究の応用
誘導体の合成
2,3-ジブロモ-1,4-ナフトキノンは、2-メトキシ-1-アルケンとの光化学反応により、2-(2-アルカノニル)-1,4-ナフトキノンの誘導体を与える . これらの誘導体は、さまざまな分野での潜在的な用途についてさらに研究することができます。
タンパク質チロシンホスファターゼアンタゴニスト
2,3-ジブロモ-1,4-ナフトキノンは、タンパク質チロシンホスファターゼアンタゴニストであるNSC 95397の合成に使用できます . これは、生化学および分子生物学の分野、特にタンパク質の機能とシグナル伝達経路の研究における潜在的な用途があります。
複雑な有機化合物の合成
この化合物は、3-[3-(2-カルボキシエチルスルファニル)-1,4-ジオキソ-1,4-ジヒドロナフタレン-2-イルスルファニル]-プロピオン酸の合成に使用できます . この複雑な有機化合物は、さまざまな研究分野で潜在的な用途を持つ可能性があります。
殺ダニ剤
2,3-ジブロモ-1,4-ナフトキノンは、プランバギン誘導体であり、殺ダニ剤です . これは、農業から獣医学まで、さまざまな設定でダニやマダニの防除に使用できます。
有機合成
2,3-ジクロロ-1,4-ナフトキノンは、類似の化合物であり、有機合成と、2,3-置換誘導体やヘテロ環などのさまざまな新規化合物の調製に役立ちます . 2,3-ジブロモ-1,4-ナフトキノンも同様の用途を持つ可能性があります。
生物学的特性と用途
2,3-ジブロモ-1,4-ナフトキノンが属する化合物クラスである1,4-ナフトキノンは、さまざまな生物学的特性と用途を持つことがわかっています . これらには、心臓保護、抗虚血、肝保護、神経保護特性、および神経変性疾患に対する保護における役割が含まれます . それらはまた、抗炎症、抗菌、および抗腫瘍活性を持っています
作用機序
Target of Action
The primary target of 2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) is the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthesis of ergosterol , an essential component of fungal cell membranes .
Mode of Action
2,3-DBNQ functions as an inhibitor of squalene epoxidase . It also acts as a time-dependent inhibitor of the enzyme NMNAT1, showing competition with NMN and ATP .
Biochemical Pathways
The inhibition of squalene epoxidase by 2,3-DBNQ disrupts the biosynthesis of ergosterol . In the case of NMNAT1, this compound interferes with the reversible production of NAD+ from NMN+ and ATP .
Pharmacokinetics
Its effectiveness as a time-dependent inhibitor suggests that it may have a significant residence time in the body .
Result of Action
The inhibition of squalene epoxidase leads to a disruption in the integrity of fungal cell membranes due to the lack of ergosterol . The inhibition of NMNAT1 could potentially affect various cellular processes due to the role of NAD+ in numerous biochemical reactions .
Action Environment
The action, efficacy, and stability of 2,3-DBNQ can be influenced by various environmental factors. For instance, it undergoes a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone . This suggests that light exposure could potentially affect its activity.
Safety and Hazards
将来の方向性
Naphthoquinones, including 2,3-Dibromo-1,4-naphthoquinone, have a wide range of pharmacological potential, including antidiabetic activity . They are interesting leads for the development of novel compounds of potential use in various therapeutic settings . The generation of reactive oxygen species and modulation of redox signaling are properties of naphthoquinones that render them interesting for future research .
特性
IUPAC Name |
2,3-dibromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMABVOYZJWFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157580 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13243-65-7 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2,3-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-dibromo-1,4-naphthoquinone?
A1: 2,3-Dibromo-1,4-naphthoquinone has the molecular formula C10H4Br2O2 and a molecular weight of 315.94 g/mol.
Q2: What spectroscopic data is available for characterizing 2,3-dibromo-1,4-naphthoquinone?
A: 2,3-Dibromo-1,4-naphthoquinone can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, DEPT-NMR, and GCMS. [, ] These techniques provide information about the functional groups, carbon-hydrogen framework, and overall structure of the molecule. [, , ]
Q3: Are there any known applications of 2,3-dibromo-1,4-naphthoquinone in material science?
A: While the provided research primarily focuses on the biological activity and chemical synthesis of 2,3-dibromo-1,4-naphthoquinone, its incorporation into Photosystem I (PSI) to alter electron transfer bioenergetics has been explored. [] This suggests potential applications in bio-inspired energy materials, though further research is needed in this area.
Q4: Has 2,3-dibromo-1,4-naphthoquinone shown any promising activity against parasites?
A: Yes, 2,3-dibromo-1,4-naphthoquinone (TR 002) has demonstrated leishmanicidal activity against Leishmania donovani, albeit less effectively than its analog 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (TR 001). []
Q5: What synthetic routes are commonly employed to synthesize 2,3-dibromo-1,4-naphthoquinone?
A: 2,3-Dibromo-1,4-naphthoquinone can be synthesized from 1,4-naphthoquinone by reacting it with bromine in dichloromethane at room temperature. [, ] This reaction yields 2,3-dibromo-1,4-naphthoquinone, which can be further derivatized using Sonogashira coupling reactions with various terminal alkynes. []
Q6: Has 2,3-dibromo-1,4-naphthoquinone been investigated using computational chemistry methods?
A: Yes, density functional theory (DFT) calculations have been employed to predict the vibrational frequencies of 2,3-dibromo-1,4-naphthoquinone. [] These calculations helped assign bands in experimental FTIR spectra, providing insights into the molecule's vibrational modes. []
Q7: Does 2,3-dibromo-1,4-naphthoquinone exhibit any unique properties in surface-enhanced Raman scattering (SERS)?
A: Research indicates that 2,3-dibromo-1,4-naphthoquinone displays SERS activity in the presence of plasmonic silver nanoparticles. [] Analysis of the SERS spectra has provided information about the orientation of the molecule on the silver nanoparticle surface. []
Q8: Are there any studies exploring the cytotoxicity of 2,3-dibromo-1,4-naphthoquinone derivatives?
A: Yes, several 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from 2,3-dibromo-1,4-naphthoquinone via Sonogashira coupling, have been evaluated for their cytotoxic potential against various cancer cell lines. [] Notably, 2,3-di(3-hydroxy-3-methylbut-1-in-1-yl)-1,4-naphthoquinone demonstrated potent cytotoxicity with IC50 values below 2 µg/mL. []
Q9: What are the potential applications of 2,3-dibromo-1,4-naphthoquinone in medicinal chemistry?
A9: Research suggests that 2,3-dibromo-1,4-naphthoquinone and its derivatives hold potential as lead compounds for developing:
- Acaricides: Their toxicity against house dust mites makes them promising candidates for controlling these allergens. []
- Antileishmanial drugs: The compound's activity against Leishmania donovani warrants further investigation for treating leishmaniasis. []
- Anticancer agents: The cytotoxicity observed in enediyne derivatives synthesized from 2,3-dibromo-1,4-naphthoquinone suggests potential for developing anticancer therapies. []
- NMNAT inhibitors: The time-dependent inhibition of NMNAT1 by 2,3-dibromo-1,4-naphthoquinone opens possibilities for targeting NAD biosynthesis, a pathway implicated in cancer and neurodegenerative diseases. []
Q10: Are there any known safety concerns regarding 2,3-dibromo-1,4-naphthoquinone?
A10: While specific toxicity data for 2,3-dibromo-1,4-naphthoquinone is limited within the provided research, its structural similarity to other halogenated naphthoquinones raises concerns about potential toxicity. Further research is crucial to determine its safety profile, including potential long-term effects.
Q11: Can 2,3-dibromo-1,4-naphthoquinone be used as a starting material for synthesizing other valuable compounds?
A11: Yes, 2,3-dibromo-1,4-naphthoquinone serves as a versatile building block for synthesizing various derivatives. For instance:
- Michael adducts: It reacts with w-amino-N-alkylphthalamide derivatives to yield new Michael adducts. [, ]
- 2,3-Diyne-1,4-naphthoquinones: Sonogashira coupling reactions with terminal alkynes afford diverse 2,3-diyne-1,4-naphthoquinone derivatives with potential biological activities. []
- 2,3-Diaryl-1,4-naphthoquinones: Unique rearrangement reactions involving ferrocene as a leaving group provide access to 2,3-diaryl-1,4-naphthoquinones. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



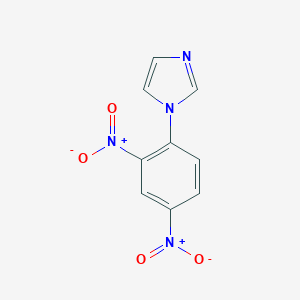
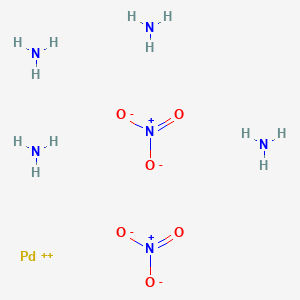

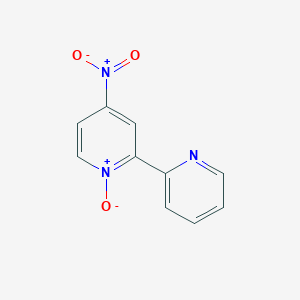

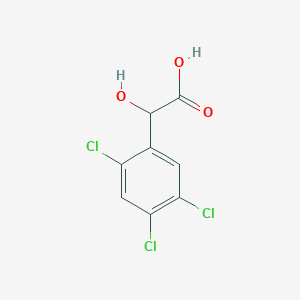


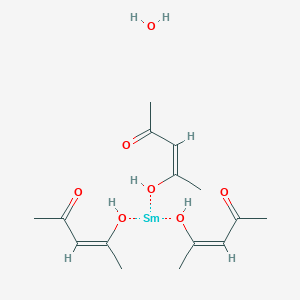
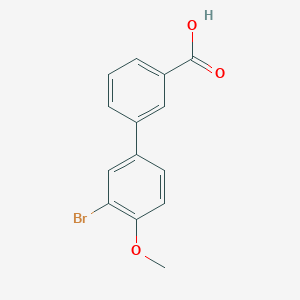
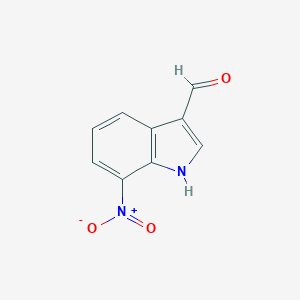
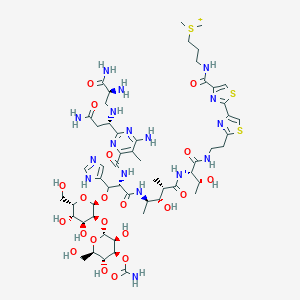
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
